
8-Bromo-4-chloro-2,5-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Some quinazoline derivatives are used in the development of pharmaceuticals for treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparación Con Compuestos Similares
8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:
8-Bromo-2,4-dichloroquinazoline: This compound has similar halogen substituents but differs in the position of the chlorine atoms.
2,5-Dimethylquinazoline: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethylquinazoline: Similar structure but lacks the bromine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2,5-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3 |
Clave InChI |
KLSPTCGAJMDKOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)
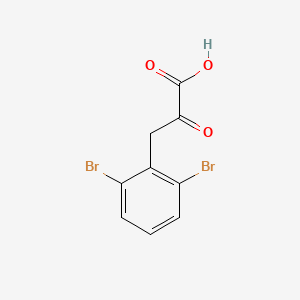
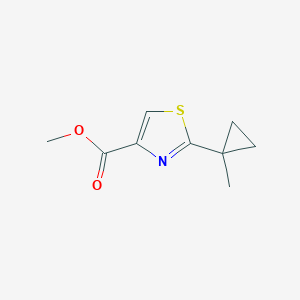



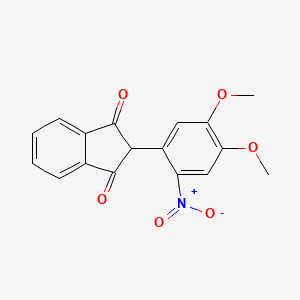


![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

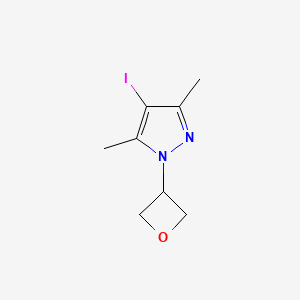
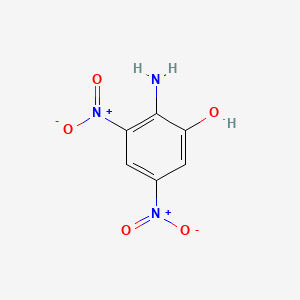
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
